4,7-Dichloroquinazoline hydrochloride
Description
Significance of Quinazoline (B50416) Derivatives in Contemporary Synthetic Chemistry
Quinazoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its core structure appearing in numerous compounds with a wide spectrum of biological activities. nih.govijpsjournal.com The nitrogen atoms and the potential for substitution at various positions on the rings allow for fine-tuning of a molecule's steric and electronic properties, which is crucial for its interaction with biological targets. researchgate.netijpsjournal.com
In synthetic chemistry, the quinazoline nucleus serves as a versatile starting point for creating extensive libraries of compounds. nih.gov Researchers have developed numerous synthetic routes, including multi-component reactions and eco-friendly methods, to access this important framework. nih.gov The functionalization of the quinazoline ring system is a key area of study, as the addition of different chemical groups can dramatically alter a compound's properties and potential applications. researchgate.net
Role of Dihalogenated Quinazoline Derivatives as Strategic Intermediates
Dihalogenated quinazoline derivatives are highly valued as strategic intermediates in organic synthesis. nih.govmdpi.com The presence of two halogen atoms, such as chlorine, on the quinazoline core provides two reactive sites for further chemical modification. nih.gov These halogens can be selectively displaced or used in a variety of metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. nih.govmdpi.com
The utility of these dihalogenated compounds is enhanced by the differential reactivity of the halogen atoms based on their position on the quinazoline ring. nih.gov For instance, the chlorine atom at the C4 position is often more susceptible to nucleophilic substitution than a chlorine atom on the fused benzene ring (e.g., at C7). nih.gov This selectivity allows chemists to perform sequential reactions, introducing different substituents at specific positions in a controlled manner, which is a powerful strategy for building complex molecular architectures. mdpi.com
Academic Research Focus on 4,7-Dichloroquinazoline (B1295908) Hydrochloride
4,7-Dichloroquinazoline hydrochloride is a specific dihalogenated quinazoline derivative that serves as a valuable building block in academic and industrial research. Its hydrochloride salt form often provides improved stability and handling characteristics.
The synthesis of the parent compound, 4,7-dichloroquinazoline, is typically achieved by chlorinating its precursor, 7-chloro-3H-quinazolin-4-one. chemicalbook.com A common method involves heating the precursor with a chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl group at the C4 position with a chlorine atom. chemicalbook.com
Table 1: Physicochemical Properties of 4,7-Dichloroquinazoline
| Property | Value | Source |
|---|---|---|
| CAS Number | 2148-57-4 | chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₈H₄Cl₂N₂ | chemicalbook.comsigmaaldrich.com |
| Molecular Weight | 199.04 g/mol | chemicalbook.com |
| IUPAC Name | 4,7-dichloroquinazoline | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
Academic research leverages the distinct reactivity of the two chlorine atoms on the 4,7-dichloroquinazoline scaffold. The C4-chloro group is significantly more reactive towards nucleophilic aromatic substitution due to the electronic influence of the adjacent nitrogen atoms. This allows for the selective introduction of various amine, alcohol, or thiol-containing fragments at this position while leaving the C7-chloro group intact for subsequent transformations.
This stepwise functionalization is a cornerstone of its use in constructing polysubstituted quinazolines. For example, a nucleophile can be first reacted at the C4 position, followed by a metal-catalyzed cross-coupling reaction at the C7 position. This strategic approach enables the synthesis of diverse and complex molecules that would be difficult to prepare otherwise, making this compound a key intermediate in the exploration of new chemical entities.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4,7-Dichloroquinazoline |
| 7-Chloro-3H-quinazolin-4-one |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H5Cl3N2 |
|---|---|
Molecular Weight |
235.5 g/mol |
IUPAC Name |
4,7-dichloroquinazoline;hydrochloride |
InChI |
InChI=1S/C8H4Cl2N2.ClH/c9-5-1-2-6-7(3-5)11-4-12-8(6)10;/h1-4H;1H |
InChI Key |
FYVWADPXWINVLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4,7 Dichloroquinazoline
Established Reaction Pathways for 4,7-Dichloroquinazoline (B1295908) Synthesis
Conversion from 4,7-Dichloroquinazoline-2-Carboxylic Acid Precursors
One potential, though less commonly detailed, synthetic route involves the decarboxylation of a 4,7-dichloroquinazoline-2-carboxylic acid precursor. This process would entail the removal of the carboxylic acid group at the 2-position of the quinazoline (B50416) ring. While the direct decarboxylation of this specific precursor is not extensively documented in readily available literature, the decarboxylation of quinoline-4-carboxylic acids is a known transformation. researchgate.net This reaction can sometimes be facilitated by heat or by using catalysts. organic-chemistry.orgnih.gov For instance, the decarboxylation of 4-hydroxy-7-chloroquinoline-3-carboxylic acid to yield 4-hydroxy-7-chloroquinoline has been achieved by heating at high temperatures (230–270°C). google.comgoogleapis.com This suggests that a similar thermal decarboxylation might be applicable to a 4,7-dichloroquinazoline-2-carboxylic acid, though the stability of the dichloro-substituted ring under such conditions would be a critical factor.
Chlorination of 7-Chloro-4-Quinazolinone Derivatives
A more prevalent and well-established method for synthesizing 4,7-dichloroquinazoline is through the chlorination of 7-chloro-4-quinazolinone. This reaction effectively converts the hydroxyl group at the 4-position into a chlorine atom.
The most common chlorinating agent employed for this transformation is phosphorus oxychloride (POCl₃). nih.govchemicalbook.comacs.orgresearchgate.net The reaction is typically carried out by heating 7-chloro-3H-quinazolin-4-one in neat phosphorus oxychloride. chemicalbook.com In one documented procedure, 7-chloro-3H-quinazolin-4-one was dissolved in POCl₃ and heated in a sealed vial at 100°C for 3 hours, resulting in a 94.8% yield of 4,7-dichloroquinazoline. chemicalbook.com The reaction proceeds in two main stages: an initial phosphorylation of the quinazolinone, followed by the conversion of the phosphorylated intermediate to the chloroquinazoline upon heating to 70-90°C. nih.govacs.org Sometimes, a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅) is used to enhance the chlorinating power of the reagent system. indianchemicalsociety.com
| Starting Material | Reagent | Temperature | Time | Yield |
| 7-Chloro-3H-quinazolin-4-one | POCl₃ | 100°C | 3 hours | 94.8% |
One-Pot Syntheses Involving Oxalyl Chloride and Catalytic Systems
One-pot syntheses offer an efficient approach to complex molecules by combining multiple reaction steps in a single reaction vessel. The Vilsmeier-Haack reaction, which utilizes a reagent formed from a mixture of dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride or thionyl chloride (SOCl₂), is a powerful tool for the synthesis of various heterocyclic compounds, including quinazolines. tandfonline.comjchemtech.comniscpr.res.inchemijournal.comchemijournal.com This reaction can be used for formylation and subsequent ring closure. niscpr.res.inchemijournal.comchemijournal.com
While a direct one-pot synthesis of 4,7-dichloroquinazoline using oxalyl chloride is not explicitly detailed, the principles of the Vilsmeier-Haack reaction suggest its potential. The in-situ generation of a Vilsmeier-type reagent from oxalyl chloride and DMF could potentially be used to construct the quinazoline ring from appropriate precursors, followed by chlorination in the same pot. For example, a mixture of SOCl₂ and DMF can generate a Vilsmeier reagent capable of facilitating quinazolinone formation. jchemtech.com
Comparative Overview of Synthetic Strategies for Dihaloquinazoline Isomers
The synthesis of dihaloquinazoline isomers involves various strategies centered around the formation of the core quinazoline ring system and the introduction of halogen atoms at specific positions.
Cyclization and Halogenation Approaches to the Quinazoline Core
The construction of the quinazoline core often involves the cyclization of substituted anthranilic acid derivatives or related compounds. For instance, 2-amino-4-chlorobenzoic acid can serve as a starting material for the synthesis of 4,7-dichloro-6-nitroquinazoline (B182880), which involves condensation, nitration, and subsequent chlorination steps. researchgate.net
Halogenation can be performed either before or after the cyclization to form the quinazoline ring. The choice of strategy depends on the desired substitution pattern and the availability of starting materials. The synthesis of halogenated natural products often employs specific halogenating reagents and strategies to achieve the desired regioselectivity and stereoselectivity. columbia.edunih.govnih.gov
For the synthesis of dihaloquinazolines, a common approach is the cyclization of a halogen-substituted anthranilamide or anthranilic acid, followed by the introduction of the second halogen. For example, a process for preparing 2,4-dichloroquinazoline (B46505) involves the reaction of ortho-aminobenzoic acid with potassium cyanate (B1221674) to form 2,4-quinazolinedione, which is then chlorinated. google.com A similar strategy could be adapted for 4,7-dichloroquinazoline by starting with an appropriately substituted anthranilic acid derivative.
Another powerful method for constructing the quinoline (B57606) ring system, which is structurally related to quinazoline, is the Gould-Jacobs reaction. wikipedia.org This reaction involves the condensation of an aniline (B41778) with an ethoxymethylenemalonate derivative, followed by cyclization. A similar approach could be envisioned for the synthesis of the quinazoline core, which could then be further functionalized with halogens.
Chemical Reactivity and Derivatization Strategies of 4,7 Dichloroquinazoline
Regioselective Nucleophilic Aromatic Substitution Reactions
The presence of two chlorine atoms on the quinazoline (B50416) ring at positions 4 and 7 allows for selective reactions, with the C4 position being significantly more susceptible to nucleophilic attack than the C7 position. This regioselectivity is a cornerstone of its synthetic utility. The enhanced reactivity at C4 is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine (B1678525) ring, which stabilizes the intermediate formed during nucleophilic aromatic substitution (SNAr).
Amination Pathways to Access Diverse Aminoquinazoline Derivatives
A primary strategy for modifying 4,7-dichloroquinazoline (B1295908) is through nucleophilic aromatic substitution with various amines. This approach provides access to a wide array of 4-amino-7-chloroquinazoline derivatives, which are precursors to many biologically active compounds.
The reaction of 4,7-dichloroquinazoline with a primary or secondary amine typically occurs preferentially at the C4 position. This regioselectivity has been extensively documented and is a reliable method for synthesizing 4-aminoquinazolines. mdpi.comresearchgate.netnih.govresearchgate.netnih.govlassbio.com.br For instance, reacting 4,7-dichloroquinazoline with amines like butylamine (B146782) or ethane-1,2-diamine leads to the selective substitution of the C4-chloro group. nih.gov The conditions for these reactions are often mild, though they can vary depending on the nucleophilicity of the amine.
Below is a table summarizing the synthesis of various 4-aminoquinazoline derivatives from 4,7-dichloroquinazoline:
Table 1: Synthesis of 4-Aminoquinazoline Derivatives| Amine Reactant | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Butylamine | N-butyl-7-chloroquinazolin-4-amine | Reflux in neat conditions | nih.gov |
| Ethane-1,2-diamine | N1-(7-chloroquinazolin-4-yl)ethane-1,2-diamine | Heated to 130°C for 7 hours | nih.gov |
| N,N-dimethyl-propane-1,3-diamine | N'-(7-chloroquinazolin-4-yl)-N,N-dimethyl-propane-1,3-diamine | Heated to 130°C for 8 hours | nih.gov |
Facilitating Heteroatom Exchange at Specific Ring Positions
Beyond amination, the chlorine atoms of 4,7-dichloroquinazoline can be displaced by other heteroatom nucleophiles. The C4 position is the primary site for these substitutions. For example, reaction with sodium azide (B81097) in anhydrous DMF results in the formation of 4-azido-7-chloroquinazoline, demonstrating a facile exchange of chloride for an azide group at the C4 position. mdpi.com This azide derivative can then undergo further transformations, such as cycloaddition reactions. mdpi.com
The chlorine at the C7 position is less reactive towards nucleophilic substitution. However, under more forcing conditions or with specific catalytic systems, substitution at C7 can be achieved. This differential reactivity allows for a stepwise functionalization of the quinazoline core.
Exploration of 4,7-Dichloroquinazoline as a Versatile Synthetic Building Block
4,7-Dichloroquinazoline is a valuable and versatile building block in organic synthesis due to the predictable regioselectivity of its nucleophilic substitution reactions. mdpi.com This allows for the controlled, stepwise introduction of different functionalities at the C4 and C7 positions, leading to a diverse range of substituted quinazoline derivatives.
The initial substitution at the more reactive C4 position yields a 4-substituted-7-chloroquinazoline intermediate. This intermediate can then be subjected to a second, different nucleophilic substitution or a cross-coupling reaction at the C7 position. This sequential approach is a powerful tool for creating complex molecules with specific substitution patterns. For example, after an initial amination at C4, the remaining chlorine at C7 can be targeted in subsequent synthetic steps. nih.gov
Integration into Multi-Step Organic Synthesis for Complex Molecular Architectures
The utility of 4,7-dichloroquinazoline extends to its role in multi-step syntheses aimed at constructing complex molecular architectures. youtube.comyoutube.comlibretexts.orgyoutube.comyoutube.com Its ability to be selectively functionalized makes it an ideal starting point for the synthesis of molecules with desired biological activities.
A notable example is the synthesis of 4,7-disubstituted quinazoline derivatives. researchgate.net A common synthetic route involves the initial reaction of 2-amino-4-chlorobenzoic acid to form the quinazoline ring system, followed by chlorination to yield 4,7-dichloroquinazoline. researchgate.netchemicalbook.com This intermediate is then used in subsequent steps to introduce various substituents. For instance, the synthesis of certain tyrosine kinase inhibitors involves the use of 4,7-dichloro-6-nitroquinazoline (B182880), a derivative of 4,7-dichloroquinazoline, as a key intermediate. researchgate.net
The strategic integration of 4,7-dichloroquinazoline into synthetic pathways allows for the systematic variation of substituents at positions 4 and 7, which is crucial for structure-activity relationship (SAR) studies in drug discovery. This highlights the compound's importance in the development of new pharmaceuticals.
Biological Activity Profiles of 4,7 Dichloroquinazoline and Its Derivatives
Antimycobacterial Efficacy of 4,7-Dichloroquinazoline-Derived Compounds
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has necessitated the search for new therapeutic agents that act on novel targets. nih.gov Quinazoline (B50416) derivatives have shown promise in this area, with many synthesized compounds demonstrating antimycobacterial activity against various strains, including Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. nih.gov
A key strategy in developing new treatments for tuberculosis involves targeting the pathogen's respiratory chain. mdpi.comdntb.gov.ua M. tuberculosis possesses two main terminal oxidases: cytochrome bcc:aa₃ and cytochrome bd (cyt-bd). mdpi.com While the cytochrome bcc:aa₃ oxidase is the primary enzyme for aerobic respiration, the cyt-bd oxidase becomes crucial for ATP synthesis and survival when the primary complex is inhibited or under hypoxic conditions, a state often associated with persistent, non-replicating bacteria. mdpi.comdntb.gov.uanih.gov
This functional redundancy presents a challenge for drugs targeting only one oxidase. embopress.org For instance, Telacebec (Q203), a clinical trial candidate that inhibits the cytochrome bcc:aa₃ complex, shows bacteriostatic (growth-inhibiting) rather than bactericidal (killing) activity on its own. dntb.gov.uaembopress.org However, research has demonstrated that simultaneously inhibiting both terminal oxidases leads to a synergistic and bactericidal effect, effectively eradicating both replicating and non-replicating Mtb. embopress.org
The quinazoline scaffold is a predominant feature in many reported inhibitors of cyt-bd oxidase. nih.gov In one study, 4,7-dichloroquinazoline (B1295908) was used as a starting material to synthesize a series of N-phenethyl-quinazolin-4-yl-amines. mdpi.com These compounds were evaluated for their ability to inhibit cyt-bd, showing promise in depleting ATP levels in Mtb, particularly when the cytochrome bcc:aa₃ complex was already blocked by Q203. mdpi.com This dual-inhibitor approach has been validated with the identification of compounds like ND-011992, which, in combination with Q203, enhances the inhibition of oxygen consumption and ATP synthesis, leading to potent bactericidal activity against drug-resistant Mtb strains. embopress.org
Other Explored Biological Potentials
Beyond their specific efficacy against mycobacteria, derivatives of the quinazoline nucleus have been investigated for broader biological activities.
Quinazoline derivatives have demonstrated a wide spectrum of antimicrobial activities. Studies have reported their efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netbenthamdirect.com For example, certain novel quinazoline derivatives have been screened for activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and the fungus Candida albicans. researchgate.net
Specifically, N²,N⁴-disubstituted quinazoline-2,4-diamines have shown inhibitory concentrations in the low micromolar range against multidrug-resistant Staphylococcus aureus. acs.org Other research has focused on iodoquinazoline derivatives, which exhibited broad-spectrum antibacterial action, with greater activity against Gram-positive than Gram-negative bacteria. nih.gov The mechanism for some quinazoline derivatives has been linked to the inhibition of essential bacterial enzymes like DNA gyrase. researchgate.net
The quinazoline core is a well-established scaffold in the design of anticancer agents. researchgate.net Derivatives of 4,7-dichloroquinazoline are explored for their potential to inhibit the proliferation of various cancer cells. For instance, 4-anilinoquinazoline (B1210976) derivatives are recognized as potent antitumor agents. nih.gov
In one study, newly synthesized iodoquinazoline derivatives were tested against four human cancer cell lines, with some compounds showing inhibitory concentrations in the low micromolar range. nih.gov The most effective of these compounds inhibited the growth of all tested tumor cells at concentrations between 4.0 and 8.0 µM. nih.gov Similarly, other research efforts have evaluated quinazoline derivatives against the National Cancer Institute's panel of 59 different human tumor cell lines, identifying compounds with significant growth inhibition properties. researchgate.net The anticancer mechanism of some quinazoline-based compounds is attributed to the inhibition of key enzymes involved in cancer cell proliferation, such as carbonic anhydrase isoforms, human thymidylate synthase, and human thymidine (B127349) kinase. nih.gov
Mechanistic Investigations of Biological Action for 4,7 Dichloroquinazoline Derivatives
Elucidation of Molecular Target Interactions
The specific molecular targets of 4,7-dichloroquinazoline (B1295908) hydrochloride are not well-established. However, the broader family of quinazoline (B50416) derivatives has been shown to interact with several important biological targets, suggesting potential avenues of investigation for the 4,7-dichloro-substituted compound.
One of the most prominent areas of research for quinazoline-based compounds is in the development of kinase inhibitors . For instance, the related compound 4,7-dichloro-6-nitroquinazoline (B182880) serves as a key intermediate in the synthesis of Afatinib, a potent tyrosine kinase inhibitor. This suggests that the 4,7-dichloroquinazoline scaffold may have the potential to bind to the ATP-binding site of various kinases, thereby inhibiting their activity. The 4-aminoquinazoline core, a structure closely related to 4,7-dichloroquinazoline, is a well-known pharmacophore found in numerous kinase inhibitors targeting enzymes such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.
Another potential area of interaction is with phosphodiesterases (PDEs) . Certain quinazoline derivatives have been identified as inhibitors of PDE7, an enzyme involved in the regulation of intracellular signaling pathways. Inhibition of PDE enzymes can have a range of downstream effects, making them attractive targets for various therapeutic interventions.
Mechanisms of Enzymatic Inhibition
Given the lack of definitive molecular targets, detailed mechanisms of enzymatic inhibition for 4,7-dichloroquinazoline hydrochloride remain largely theoretical. However, based on the known mechanisms of related quinazoline derivatives, several possibilities can be proposed.
If 4,7-dichloroquinazoline derivatives act as kinase inhibitors , their mechanism would likely involve competitive inhibition with ATP for the kinase's binding site. The quinazoline ring system can mimic the purine (B94841) ring of ATP, allowing it to fit into the active site. The specific substitutions at the 4 and 7 positions would then influence the binding affinity and selectivity for different kinases.
Should these derivatives function as phosphodiesterase inhibitors , the mechanism would involve blocking the active site of the PDE enzyme, preventing the hydrolysis of cyclic AMP (cAMP) or cyclic GMP (cGMP). This would lead to an accumulation of these second messengers and subsequent modulation of downstream signaling pathways.
It is important to emphasize that without specific biochemical and enzymatic assays performed directly with this compound, any proposed mechanism of inhibition is speculative and based on the activity of structurally similar compounds. Further research, including enzyme kinetics and structural biology studies, is necessary to elucidate the precise mechanisms of enzymatic inhibition for this specific compound.
Structure Activity Relationship Sar Studies of 4,7 Dichloroquinazoline Derivatives
Correlation between Structural Modifications and Antimycobacterial Potency
SAR studies have revealed that specific modifications to the quinazoline (B50416) ring system are critical for antimycobacterial activity. The substitution pattern on the quinazoline core directly influences the compound's ability to inhibit mycobacterial growth.
Research into quinazolinone-based compounds has highlighted that substitutions at various positions of the quinazoline nucleus can lead to potent antimycobacterial agents. For instance, a series of novel quinazolinone derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The findings suggest that the quinazolinone scaffold is a promising starting point for developing new antitubercular drugs. nih.gov
In one study, a series of 2-aminoquinazolinones were identified as having promising antimycobacterial activity. However, these initial compounds suffered from low aqueous solubility. To address this, modifications were made to incorporate polar and hydrogen-bonding groups. While these changes improved solubility, they sometimes led to a decrease in antimycobacterial potency. For example, the analogue ethyl (6-bromo-3-(4-carbamoylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)carbamate demonstrated potent activity with a minimum inhibitory concentration (MIC) of 0.397 µM, but its solubility was very low. uct.ac.za This highlights the delicate balance between physicochemical properties and biological activity that must be managed during lead optimization.
Further studies on quinazolinone derivatives have shown that the presence of a chlorine atom at position 6 or 7 can be beneficial for activity. A study on quinazoline-4-thiones found that antimycobacterially active compounds were often among the 6-chloro substituted derivatives. nih.gov Specifically, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione showed higher activity against Mycobacterium avium and M. kansasii than the standard drug isoniazid. nih.gov Another study emphasized the importance of a chlorine atom at position 7 of the quinazolinone core for enhancing antimycobacterial activity. nih.gov
The following table summarizes the antimycobacterial activity of selected quinazoline derivatives, illustrating the impact of structural modifications on potency.
| Compound | Substituents | Target Strain | MIC (µg/mL) |
| 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione | 6-Cl, 2-CH₃, 3-(4-isopropylphenyl) | M. avium | 6.25 |
| 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione | 6-Cl, 2-CH₃, 3-(4-isopropylphenyl) | M. kansasii | 12.5 |
| 4-(S-Butylthio)quinazoline | 4-S-Butyl | M. tuberculosis | 50 |
| 4-(S-Butylthio)quinazoline | 4-S-Butyl | Atypical mycobacteria | <50 |
Influence of Substituent Effects on Biological Activity and Selectivity
In a study of thiazolo-quinazoline carboxylates, it was observed that compounds with electron-withdrawing groups, particularly at the para position of a phenyl ring substituent, exhibited enhanced antibacterial and anti-tuberculosis activity. nih.gov The presence of a fluoro group on the aromatic ring significantly increased the activity compared to other substituents. nih.gov This suggests that the electronic nature of the substituent has a direct impact on the compound's potency.
The position of the substituent is also crucial. Generally, para-substituted compounds have shown better activity than their ortho-substituted counterparts. nih.gov This could be due to more favorable binding interactions within the active site of the target enzyme, or it could be related to better cell permeability.
In the context of 7-chloroquinoline (B30040) derivatives, which share a structural relationship with 4,7-dichloroquinazoline (B1295908), a study involving 18 new derivatives obtained from 4,7-dichloroquinoline (B193633) showed that the most active compounds exhibited moderate activity with MIC values of 16 μg/mL against several Mycobacterium species. researchgate.net Another study on 7-chloro-4-alkoxyquinoline derivatives found that while the biological results were not exceptionally high, they were useful for identifying key structural features for antimycobacterial activity. psu.edu The classic isosteric replacement of an amino group with an oxygen atom (NH vs. O) at position 4 resulted in derivatives with similar potency but an improved cytotoxicity profile. psu.edu
The table below presents data on the influence of different substituents on the antimycobacterial activity of quinoline (B57606) derivatives, providing insights that can be extrapolated to the quinazoline series.
| Compound Series | Substituent Modification | Effect on Activity |
| Thiazolo-quinazoline carboxylates | Electron-withdrawing groups (e.g., F) at para-position | Increased antimycobacterial activity nih.gov |
| 7-Chloro-4-aminoquinolines vs. 7-Chloro-4-alkoxyquinolines | Isosteric replacement of NH with O at C4 | Similar potency, improved cytotoxicity profile psu.edu |
| 2-Aminoquinazolinones | Incorporation of polar, H-bonding groups | Improved solubility, but often reduced activity uct.ac.za |
These findings underscore the importance of a systematic approach to modifying the 4,7-dichloroquinazoline scaffold to develop new and effective antimycobacterial agents. The strategic placement of specific substituents can enhance potency and selectivity while maintaining favorable physicochemical properties.
Computational and Theoretical Studies in 4,7 Dichloroquinazoline Research
Molecular Modeling and Docking Simulations for Ligand-Target Recognition
Molecular modeling and docking simulations are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4,7-dichloroquinazoline (B1295908) and its derivatives, these methods are crucial for understanding how they interact with biological targets, such as proteins and enzymes.
The general process involves creating a three-dimensional model of the ligand (the quinazoline (B50416) derivative) and the target protein. The protein's crystal structure is often obtained from a repository like the Protein Data Bank (PDB). fortunejournals.com Software packages such as AutoDock Vina, PyRx, and Discovery Studio are commonly used to prepare the molecules, remove unwanted components like water and original ligands, and perform the docking calculations. fortunejournals.comfortunejournals.com The simulation then systematically samples various conformations and orientations of the ligand within the binding site of the target protein, calculating a binding affinity or docking score for each pose. scispace.com Lower binding energy values typically indicate a more stable and favorable interaction. fortunejournals.comscispace.com
For instance, in studies of various quinazoline derivatives, molecular docking has been used to elucidate their binding modes with specific targets. Research on novel quinazoline derivatives as potential inhibitors of Phosphodiesterase 7 (PDE7) used docking and molecular dynamics simulations to understand their interaction patterns. nih.gov These simulations revealed that the most potent compounds formed conventional hydrogen bonds and π-π stacking interactions within the active site of the enzyme, providing a structural basis for their inhibitory activity. nih.gov Similarly, docking studies on quinazoline derivatives designed as PD-L1 inhibitors showed that specific interactions, such as an ionic bond with the amino acid Lys124, were crucial for high-affinity binding. nih.gov
Molecular dynamics simulations can further refine the findings from docking studies. These simulations model the movement of every atom in the ligand-protein complex over time, providing a more dynamic and realistic view of the binding stability. nih.gov For example, molecular dynamics revealed that water-mediated interactions between a nitrogen atom in a quinazoline derivative and the Asn63 residue of PD-L1 were critical for stabilizing the complex. nih.gov These computational approaches are instrumental in structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities and guiding the design of more potent and selective inhibitors based on the quinazoline scaffold.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and chemical reactivity of molecules like 4,7-dichloroquinazoline. These methods can predict various molecular properties, such as the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the activation energies of chemical reactions.
A key application of these calculations is understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, which are fundamental for synthesizing various quinazoline derivatives. For the closely related isomer, 2,4-dichloroquinazoline (B46505), DFT calculations have been employed to explain why nucleophilic attack occurs preferentially at the 4-position rather than the 2-position. mdpi.com
These theoretical studies revealed that the carbon atom at the 4-position of the quinazoline ring has a significantly higher LUMO coefficient. mdpi.com In chemical reactions, the LUMO is the first available empty orbital, and a higher coefficient indicates that this position is more electron-deficient and thus more susceptible to attack by a nucleophile. Furthermore, by calculating the activation energies for the nucleophilic attack at both positions, researchers confirmed that the energy barrier for substitution at the 4-position is lower, making this reaction pathway kinetically favored. mdpi.com This theoretical prediction aligns perfectly with experimental observations, where the synthesis of 4-amino-substituted quinazolines from 2,4-dichloroquinazoline precursors is highly regioselective. mdpi.com
By applying similar computational methodologies to 4,7-dichloroquinazoline, researchers can predict its reactivity. The chlorine atoms at the 4 and 7 positions are the primary sites for substitution. Quantum chemical calculations can determine which of these positions is more electrophilic and therefore more likely to react with a given nucleophile. This predictive power is invaluable for planning synthetic routes and avoiding the formation of unwanted isomers, thereby streamlining the development of new functionalized quinazoline compounds.
Future Research Directions and Advanced Applications of 4,7 Dichloroquinazoline
Development of Novel Lead Compounds for Therapeutic Development
The quinazoline (B50416) ring is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. 4,7-Dichloroquinazoline (B1295908) serves as an ideal starting point for creating diverse libraries of compounds for therapeutic screening, primarily due to the sequential and regioselective reactivity of its chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the one at C7, allowing for controlled, stepwise functionalization. nih.govstackexchange.com
Future research will continue to leverage this reactivity to develop novel kinase inhibitors. Many successful anticancer drugs, such as gefitinib and erlotinib, are 4-anilinoquinazoline (B1210976) derivatives that target the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govekb.eg By reacting 4,7-dichloroquinazoline with various aniline (B41778) derivatives, researchers can readily synthesize libraries of 4-anilino-7-chloroquinazolines. The remaining chlorine at the C7 position can then be modified through cross-coupling reactions to introduce additional diversity, aiming to enhance potency, selectivity, and pharmacokinetic properties. ekb.eg
The development of lead compounds extends beyond oncology. The 4-aminoquinazoline framework is a versatile pharmacophore for various therapeutic targets. bohrium.com Future work will likely involve synthesizing and screening 4,7-disubstituted quinazoline derivatives for a range of biological activities.
Table 1: Potential Therapeutic Targets for Novel Quinazoline-Based Compounds
| Therapeutic Target Class | Example Targets | Rationale for Quinazoline Scaffold |
| Tyrosine Kinases | EGFR, VEGFR, PDGFR | Well-established precedent; core binds to kinase hinge region. nih.govekb.eg |
| Serine/Threonine Kinases | PI3K, Aurora Kinases | The scaffold is adaptable to different ATP-binding sites. nih.gov |
| Antiparasitic Agents | Dihydrofolate Reductase | Quinazolines can mimic endogenous substrates. mdpi.com |
| Antimicrobial Agents | Bacterial DNA Gyrase | The planar heterocyclic system can intercalate with DNA. |
By systematically exploring substitutions at the C4 and C7 positions of 4,7-dichloroquinazoline, researchers can fine-tune the electronic and steric properties of the resulting molecules to optimize interactions with specific biological targets, leading to the discovery of next-generation therapeutics.
Exploration of New Synthetic Pathways and Catalytic Applications
The distinct reactivity of the C4 and C7 positions in 4,7-dichloroquinazoline makes it an excellent substrate for exploring and developing novel synthetic methodologies. The high electrophilicity of the C4 carbon allows for facile nucleophilic substitution under mild conditions, while the less reactive C7 position typically requires harsher conditions or metal-catalyzed cross-coupling reactions for substitution. nih.govrsc.org
Future research in synthetic chemistry will focus on exploiting this reactivity differential to achieve highly selective and efficient transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are particularly promising. mdpi.comlibretexts.orgwikipedia.org For instance, a regioselective Suzuki-Miyaura reaction has been demonstrated on a related 4,7-dichloro-6-nitroquinazoline (B182880), where initial coupling occurs preferentially at the C4 position. Subsequent coupling at the C7 position can then be achieved under different reaction conditions, allowing for the controlled synthesis of dissymmetric 4,7-diarylquinazolines. mdpi.com
Table 2: Regioselective Reactions on the 4,7-Dichloroquinazoline Scaffold
| Reaction Type | Position of Initial Reaction | Typical Conditions | Potential Application |
| Nucleophilic Aromatic Substitution (SNAr) | C4 | Amine, base, mild heating | Synthesis of 4-aminoquinazoline kinase inhibitors. nih.govstackexchange.com |
| Suzuki-Miyaura Coupling | C4 or C7 (condition dependent) | Pd catalyst, base, boronic acid | C-C bond formation for aryl or heteroaryl substitution. mdpi.com |
| Sonogashira Coupling | C4 or C7 | Pd/Cu catalyst, base, terminal alkyne | Introduction of alkynyl moieties for further functionalization. libretexts.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | C7 | Pd catalyst, bulky phosphine ligand, base | C-N bond formation with a wide range of amines. wikipedia.orgrug.nl |
The exploration of new catalytic systems that can precisely control the site of reaction on the 4,7-dichloroquinazoline core is a key area of future research. This includes the development of ligands that can direct a metal catalyst to selectively activate the C-Cl bond at either the C4 or C7 position, overriding the inherent electronic bias. Such advancements would provide synthetic chemists with unparalleled control over the construction of complex quinazoline-based molecules. Furthermore, the quinazoline nucleus itself, when functionalized, could be explored for its own catalytic properties, for instance, as a ligand in transition metal catalysis.
Design and Synthesis of Advanced Materials Utilizing the Quinazoline Core
While the quinazoline scaffold is predominantly studied for its biomedical applications, its rigid, planar, and electron-deficient nature makes it an attractive candidate for the development of advanced materials. The field of organic electronics, including organic light-emitting diodes (OLEDs) and organic semiconductors, relies on conjugated molecular systems, and the quinazoline core offers a robust and tunable platform for creating such materials. beilstein-journals.orgossila.com
Future research directions will involve incorporating the 4,7-dichloroquinazoline unit into larger π-conjugated systems. The two chlorine atoms serve as versatile handles for extending the conjugation through cross-coupling reactions. For example, Suzuki or Sonogashira couplings can be used to attach aromatic or acetylenic groups at the C4 and C7 positions, systematically tuning the electronic properties, such as the HOMO/LUMO energy levels and the optical band gap. beilstein-journals.orgrsc.org
Quinazoline-based compounds have been investigated as host materials and emitters in OLEDs. beilstein-journals.org Derivatives containing donor moieties like dimethyldihydroacridine or phenothiazine attached to a quinazoline acceptor core have been shown to form molecular glasses and exhibit electroactive properties suitable for use in electronic devices. beilstein-journals.org The 4,7-dichloroquinazoline precursor is an ideal starting point for creating a wide array of such donor-acceptor systems. By carefully selecting the moieties to be attached at the C4 and C7 positions, researchers can design materials with specific photophysical properties, such as tunable fluorescence emission across the visible spectrum. nih.gov
Furthermore, the potential exists to synthesize quinazoline-based polymers for applications as organic semiconductors. Polymerization of appropriately functionalized 4,7-disubstituted quinazoline monomers could lead to novel materials with interesting charge transport properties for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The inherent thermal and chemical stability of the quinazoline ring is a significant advantage for creating durable and long-lasting organic electronic devices. This area remains largely unexplored, representing a fertile ground for future innovation in materials science.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 4,7-dichloroquinazoline hydrochloride, and how are intermediates characterized?
- Methodological Answer : A common approach involves chlorination of precursor heterocycles (e.g., quinazolinones) using phosphorus oxychloride (POCl₃) under reflux conditions. For example, 4-hydroxy-7-chloroquinazoline can undergo chlorination at the 4-position to yield 4,7-dichloroquinazoline, which is then converted to the hydrochloride salt. Intermediate characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) to confirm purity (>98%) and structural integrity .
Q. What analytical techniques are essential for validating this compound in research settings?
- Methodological Answer : Key techniques include:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30 v/v) adjusted to pH 3.0 with trifluoroacetic acid.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular ions ([M+H]⁺ expected at m/z 231.0 for C₈H₄Cl₂N₂·HCl).
- Elemental Analysis : To verify Cl content (theoretical: ~30.7% Cl).
Reference standards (e.g., USP/EP-compliant materials) should be used for calibration .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact due to potential irritancy. Emergency procedures include eye rinsing with water (15 minutes) and immediate medical consultation for ingestion. Safety data sheets (SDS) must be reviewed prior to use .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the chlorination of quinazolinone precursors?
- Methodological Answer : Systematic optimization involves:
- Temperature : Testing reflux conditions (80–110°C) to balance reaction rate and byproduct formation.
- Catalyst Screening : Adding catalytic dimethylformamide (DMF) or pyridine to enhance POCl₃ activity.
- Solvent Effects : Comparing toluene vs. dichloromethane for solubility and reactivity.
Yields >85% are achievable with 24-hour reflux in toluene/DMF (5:1) .
Q. How do researchers resolve contradictions in spectroscopic data for 4,7-dichloroquinazoline derivatives?
- Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from tautomerism or residual solvents. Strategies include:
- 2D NMR (COSY, HSQC) : To assign protons and carbons unambiguously.
- X-ray Crystallography : For definitive structural confirmation.
- Dynamic HPLC : To detect and separate tautomeric forms.
Cross-referencing with computational models (DFT) can validate assignments .
Q. What strategies mitigate byproduct formation during decarboxylation steps in quinazoline synthesis?
- Methodological Answer : Byproducts (e.g., dimeric species) are minimized by:
- Controlled Heating : Gradual temperature ramping (50°C → 150°C) under inert gas (N₂/Ar).
- Acid Catalysis : Using p-toluenesulfonic acid (PTSA) to accelerate decarboxylation.
- In Situ Monitoring : FTIR or inline HPLC to track reaction progress and terminate at optimal conversion (~95%) .
Key Considerations for Researchers
- Structural Analogues : While 4,7-dichloroquinoline synthesis is well-documented , quinazoline derivatives require adjustments due to the additional nitrogen atom affecting reactivity.
- Regulatory Compliance : Use pharmacopeial reference standards (USP/EP) for method validation in drug development contexts .
- Data Reproducibility : Document batch-specific variations (e.g., Cl content ±0.5%) and validate with independent techniques (e.g., ICP-MS for elemental analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
